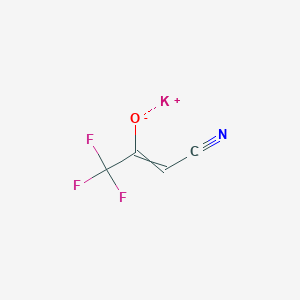
Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate is a chemical compound with the molecular formula C4HF3KNO. It is known for its unique structure, which includes a cyano group and three fluorine atoms attached to a prop-1-en-2-olate backbone. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate typically involves the reaction of a suitable precursor with potassium t-butoxide. One common method includes the reaction of ethyl trifluoroacetate with a Grignard reagent, followed by treatment with potassium t-butoxide to yield the desired product . The reaction conditions are generally mild, and the process is considered efficient and cost-effective.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes, making the compound a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- Potassium;1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate
- Potassium;1-cyano-3,3-difluorobut-1-en-2-olate
Uniqueness
Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate is unique due to its specific combination of a cyano group and three fluorine atoms. This structure imparts distinct chemical properties, such as high reactivity and stability, which are not found in similar compounds. Its versatility in various chemical reactions and applications further highlights its uniqueness.
Properties
Molecular Formula |
C4HF3KNO |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate |
InChI |
InChI=1S/C4H2F3NO.K/c5-4(6,7)3(9)1-2-8;/h1,9H;/q;+1/p-1 |
InChI Key |
WUQSSNNDDIIKLV-UHFFFAOYSA-M |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C#N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















